molecular formula C12H16O2 B13307599 1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]ethan-1-one

1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]ethan-1-one

Katalognummer: B13307599
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: NDVCTWYFPKWUFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]ethan-1-one is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure features a hydroxy group, a methyl group, and an isopropyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]ethan-1-one typically involves the reaction of 4-hydroxy-5-methyl-2-(propan-2-yl)phenol with ethanone under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and minimize impurities. The reaction is typically carried out in a batch reactor, and the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group allows the compound to form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring and its substituents can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • 2-Hydroxy-2-methyl-1-phenyl-propan-1-one
  • 2-Hydroxy-2-methylpropiophenone

Comparison: 1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable molecule for various applications .

Eigenschaften

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

1-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)ethanone

InChI

InChI=1S/C12H16O2/c1-7(2)10-6-12(14)8(3)5-11(10)9(4)13/h5-7,14H,1-4H3

InChI-Schlüssel

NDVCTWYFPKWUFW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1O)C(C)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.